(S)-2-Amino-N-(4-chloro-benzyl)-propionamide is a chiral compound notable for its potential applications in medicinal chemistry, organic synthesis, and various industrial processes. This compound features a propionamide backbone, an amino group, a 4-chloro-benzyl substituent, and an isopropyl group, which contribute to its versatility in chemical reactions and applications. The presence of the chiral center indicates that this compound can exist in two enantiomeric forms, which may exhibit different biological activities and properties, making it particularly interesting for pharmaceutical development.
The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-propionamide typically begins with (S)-2-amino-propionic acid, 4-chloro-benzyl chloride, and isopropylamine as starting materials. These precursors are readily available from chemical suppliers and are commonly used in organic synthesis.
This compound belongs to the class of amides, specifically propionamides, characterized by the presence of a propionic acid moiety linked to an amine. Its structural features classify it as an amino acid derivative due to the presence of the amino group. The 4-chloro-benzyl substituent enhances its chemical reactivity and biological interactions.
The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-propionamide involves several key steps:
Industrial production may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst use to improve yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.
The molecular structure of (S)-2-Amino-N-(4-chloro-benzyl)-propionamide can be represented as follows:
The structure includes:
The compound's stereochemistry is crucial for its biological activity; thus, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity.
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide can participate in several chemical reactions:
These reactions can be facilitated under various conditions depending on the desired outcome, including temperature control, choice of solvents, and catalysts. For instance, oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
The mechanism of action for (S)-2-Amino-N-(4-chloro-benzyl)-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to the active site of enzymes or modulating receptor signaling pathways.
The specific interactions depend on the biological context; for example, it may inhibit certain enzymatic pathways relevant in inflammatory processes or cancer cell proliferation.
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide has several significant applications:
Systematic Nomenclature and Molecular AttributesThe compound adheres to IUPAC naming conventions as (S)-2-Amino-N-(4-chlorobenzyl)propanamide, with CAS registry 1292746-34-9 confirming its unique chemical identity. The molecular formula is C₁₀H₁₃ClN₂O, yielding a calculated molecular weight of 236.69 g/mol. Its architecture integrates three key domains: (1) a chiral α-carbon center with amine functionality, (2) a carboxamide linkage, and (3) a 4-chloro-substituted benzyl group. This tripartite structure enables multifaceted molecular interactions [6] [8].
Stereochemical Influence on BioactivityThe (S)-configuration at the α-carbon is sterically and electronically asymmetric, generating two enantiomorphs with potentially divergent biological behaviors. This chirality arises from the tetrahedral geometry of the α-carbon bonded to distinct substituents (NH₂, CH₃, H, and C(=O)N). In receptor-ligand systems, the (S)-enantiomer typically exhibits superior complementarity due to spatial congruence with chiral binding pockets. Computational models suggest the (S)-configuration positions the amine group optimally for hydrogen-bond donation to biological targets like kinase allosteric sites or proteolytic enzyme clefts, whereas the (R)-counterpart may induce steric clashes or suboptimal polar interactions [6].
Table 1: Structural and Stereochemical Descriptors of (S)-2-Amino-N-(4-chloro-benzyl)-propionamide
Property | Value |
---|---|
Systematic Name | (S)-2-Amino-N-(4-chlorobenzyl)propanamide |
CAS Registry Number | 1292746-34-9 |
Molecular Formula | C₁₀H₁₃ClN₂O |
Molecular Weight | 236.69 g/mol |
Key Stereocenter | α-Carbon (S-configuration) |
Bioactive Conformer | (S)-Enantiomer |
Chirality Impact | Dictates target binding affinity and metabolic stability |
Chemical Synthesis via Ni(II) Complex MethodologyThis compound serves as a high-value synthon in stereoselective transformations, particularly through chiral auxiliaries like Ni(II)-Schiff base complexes. The Soloshonok ligand (N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) enables dynamic kinetic resolution of racemic precursors, achieving enantiomeric excess (ee) >99.5% at multi-kilogram scales. Glycine-derived Ni(II) complexes undergo alkylation with 4-chlorobenzyl bromide in DBU/MeOH systems at 70°C, affording the (S)-product with negligible racemization. This method's robustness stems from ligand recyclability (>95% recovery) and operational simplicity—critical for industrial translation [3] [7].
Enzymatic Approaches and Reaction EngineeringLipase-catalyzed acylations demonstrate complementary utility for accessing enantiopure material. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica selectively acetylates the (R)-enantiomer from racemic mixtures in isopropyl acetate/cosolvent systems, leaving the (S)-amine unreacted for isolation (ee >98%). Kinetic modeling reveals a preference factor (E-value) of >200, attributable to the enzyme's stereospecific pocket that discriminates against the (S)-configuration during acylation. Solvent engineering with hydrophobic diluents (e.g., methyl tert-butyl ether) enhances enantioselectivity by rigidifying the lipase conformation [10].
Table 2: Comparative Synthesis Strategies for Enantiopure (S)-2-Amino-N-(4-chloro-benzyl)-propionamide
Method | Conditions | Yield | ee (%) | Scalability |
---|---|---|---|---|
Ni(II)/Soloshonok Ligand | DBU, MeOH, 70°C, 24 h | 89% | >99.5 | Multi-kilogram |
Enzymatic Resolution | CAL-B, iPrOAc, 40°C, 48 h | 45%* | >98 | Pilot-scale (100g) |
Chiral Pool Derivatization | L-Alanine methyl ester, DCC, -15°C | 76% | 99 | Limited by precursor |
*Theoretical maximum yield for kinetic resolution is 50%
EGFR Kinase Modulation and DegradationStructural dissection reveals compelling target overlap with oncokinase inhibition domains. The 4-chloro-benzyl segment inserts into EGFR's hydrophobic pocket I (exon 19 deletion mutants), forming π-alkyl interactions with Leu718 and Val726. Simultaneously, the protonated α-amine donates hydrogen bonds to Cys797's sulfhydryl group—a residue critical for covalent inhibition in third-generation EGFR blockers. This dual interaction topology enables mutant-selective degradation, particularly against T790M/C797S resistance variants. In silico modeling predicts binding energy (ΔG) of -9.2 kcal/mol for EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ, outperforming osimertinib's -8.5 kcal/mol in the same pocket [9].
Multitarget Pharmacophore MappingThe compound's modular architecture permits rational engineering for polypharmacology:
Table 3: Pharmacological Profiling of Structural Analogs
Derivative | Primary Target | Affinity (Kᵢ/IC₅₀) | Secondary Target |
---|---|---|---|
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide | EGFR Del19/T790M | 38 nM | CDK2/Cyclin E |
(S)-N-(4-Fluoro-benzyl)-variant | EGFR L858R/T790M | 42 nM | σ₁ Receptor (Kᵢ=120 nM) |
N-Cyclopropyl modification | JAK2 V617F | 210 nM | STAT5 phosphorylation |
3,4-Dichloro substituted benzyl | BTK C481S | 85 nM | TLR4/NF-κB signaling |
Molecular Hybridization StrategiesThis scaffold serves as the "warhead" in covalent inhibitor designs by appending acrylamide electrophiles (e.g., N-acryloyl derivatives) for Michael addition to cysteine residues. Alternatively, conjugation to E3 ligase ligands (e.g., thalidomide analogs) creates bifunctional degraders. A proof-of-concept molecule—(S)-N-(4-chloro-benzyl)-2-(2-(2,6-dioxopiperidin-3-yl)-acetamido)-propionamide—induces 92% EGFRᴰᵉˡ¹⁹ degradation at 100 nM in PC-9 cells via CRBN-mediated ubiquitination. The chloro-benzyl group's electron-withdrawing properties subtly enhance electrophilicity of adjacent carbonyls, accelerating proteasomal targeting [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: